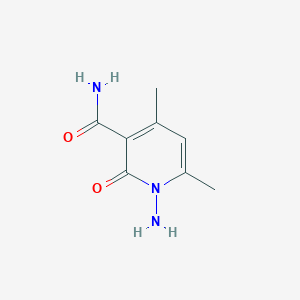

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C8H11N3O2 . It is a powder in physical form . The IUPAC name of this compound is 1-amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide .

Molecular Structure Analysis

The molecular structure of “1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide” can be represented by the InChI code: 1S/C8H11N3O2/c1-4-3-5(2)11(10)8(13)6(4)7(9)12/h3H,10H2,1-2H3,(H2,9,12) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.18 . It is a powder in physical form . The melting point of this compound is between 174-176 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Biological Applications

1,4-Dihydropyridines have been extensively studied for their biological applications and as a main skeleton in many drugs. They are utilized in synthetic organic chemistry due to their presence in biological systems. Recent methodologies for the synthesis of 1,4-DHPs primarily include multi-component reactions, with Hantzsch Condensation reaction being the most common pathway. These methodologies aim to prepare bioactive 1,4-DHPs efficiently and environmentally friendly, opening avenues for further synthesis of biologically active compounds by exploring their Structure-Activity Relationships (SARs) (Sohal, 2021).

Oxidation and Degradation Studies

The oxidation kinetics of polyamides, which can be related to the structural derivatives of dihydropyridines, have been systematically compared to polyolefins. These studies focus on understanding the oxidation mechanisms and developing non-empirical kinetic models. The outcomes of such research are crucial for improving the stability and durability of materials derived from these compounds (Richaud et al., 2013).

Chemical Reactivity and Modification

Research on compounds like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) highlights the utility of DHP derivatives in modifying peptides for structural and dynamic studies. These modifications are crucial for analyzing peptide backbone dynamics, secondary structures, and interactions with biological membranes. Such studies are foundational for developing new therapeutic peptides and understanding their mechanisms of action (Schreier et al., 2012).

Antitumor Activity

Imidazole derivatives, closely related to dihydropyridines in terms of heterocyclic structure, have shown potential antitumor activities. Compounds like 4(5)-aminoimidazol-5(4)-carboxamide and others have been reviewed for their antitumor properties, indicating the significance of nitrogen-containing heterocycles in the development of new antitumor drugs. This research underscores the importance of exploring DHP derivatives for potential anticancer applications (Iradyan et al., 2009).

Mécanisme D'action

Target of Action

It’s known that this compound is a derivative of pyridine, and pyridine derivatives have been found to interact with a variety of biological targets .

Mode of Action

It’s known that this compound can enter into the aminomethylation reaction with an excess of formaldehyde and primary amines .

Biochemical Pathways

It’s known that this compound can be readily obtained via mannich reaction of 6-aminonicotinonitriles .

Result of Action

It’s known that this compound has shown a pronounced antidote effect against the herbicide 2,4-d (2,4-dichlorophenoxyacetic acid) in laboratory and field experiments on sunflower seedlings .

Action Environment

It’s known that this compound has exhibited pronounced anticorrosion properties, acting as an adsorption-type corrosion inhibitor .

Propriétés

IUPAC Name |

1-amino-4,6-dimethyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4-3-5(2)11(10)8(13)6(4)7(9)12/h3H,10H2,1-2H3,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDHTGKDQLWVAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1N)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-tert-butylphenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466833.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B466847.png)

![N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B466859.png)

![(4Z)-4-[2-(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B466901.png)

![N'-[(4-ethylphenoxy)acetyl]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B466910.png)

![3-methyl-N'-[(4-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B466920.png)

![N1',N6'-bis[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hexanedihydrazide](/img/structure/B466928.png)

![2-(2,5-dimethylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B467021.png)

![N'-[(4-ethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B467180.png)